1-(2-Methoxyphenyl)ethane-1,2-diol

Asymmetric catalysis Chiral Lewis acid Diels-Alder reaction

1-(2-Methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) is a chiral vicinal diol featuring a 2-methoxyphenyl substituent on the ethane-1,2-diol backbone. This compound belongs to the 1-aryl-1,2-ethanediol class, characterized by a stereogenic center at the benzylic carbon adjacent to a primary alcohol.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 65308-94-3
Cat. No. B7905902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)ethane-1,2-diol
CAS65308-94-3
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CO)O
InChIInChI=1S/C9H12O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,10-11H,6H2,1H3
InChIKeyYAMCOXRGEIUXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) – Scientific Procurement Baseline


1-(2-Methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) is a chiral vicinal diol featuring a 2-methoxyphenyl substituent on the ethane-1,2-diol backbone [1]. This compound belongs to the 1-aryl-1,2-ethanediol class, characterized by a stereogenic center at the benzylic carbon adjacent to a primary alcohol [2]. The ortho-methoxy substitution pattern confers distinct stereoelectronic properties that influence hydrogen-bonding networks, conformational preferences, and metal coordination geometry compared to unsubstituted or para-substituted analogs [3]. The compound is commercially available at 95% purity with a molecular weight of 168.19 g/mol and is supplied as a research-grade intermediate . Its structural attributes position it as a building block for asymmetric synthesis and medicinal chemistry scaffold derivatization, though specific quantitative biological activity data remain limited in the primary literature .

Why 1-(2-Methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) Cannot Be Replaced by Generic Analogs


Substitution of 1-(2-methoxyphenyl)ethane-1,2-diol with structurally related 1-aryl-1,2-ethanediols is not scientifically warranted without rigorous re-validation of the target application. The ortho-methoxy group establishes a specific intramolecular hydrogen-bonding network and alters the dihedral angle between the aromatic ring and the ethane backbone, which directly impacts both the compound's chiral recognition properties and its metal-coordination geometry when employed as a ligand [1]. In catalytic applications, the bis(2-methoxyphenyl) analog (CAS 64158-26-5) exhibits different steric bulk and electron density distribution, leading to divergent enantioselectivity outcomes in Diels-Alder reactions compared to the mono-substituted scaffold [2]. Furthermore, the para-hydroxy analog (1-(5-hydroxy-2-methoxyphenyl)ethane-1,2-diol, CAS 56979-73-8) introduces an additional hydrogen-bond donor site that fundamentally alters solubility, metabolic stability, and intermolecular interactions [3]. These structural distinctions translate into measurable differences in logP (calculated XlogP 0.4 for the target compound versus -0.231 for the 5-hydroxy derivative) and topological polar surface area (49.7 Ų versus 69.9 Ų), parameters that critically influence membrane permeability and bioavailability in medicinal chemistry contexts [3]. Generic substitution without accounting for these quantifiable physicochemical and stereochemical differences risks compromised experimental reproducibility and erroneous structure-activity conclusions.

1-(2-Methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) – Quantitative Differentiation Evidence Guide


Chiral Lewis Acid Ligand Performance: 1-(2-Methoxyphenyl)ethane-1,2-diol vs. Bis(2-methoxyphenyl) Analog in Enantioselective Diels-Alder Catalysis

The titanium-based chiral Lewis acid derived from (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diol (the bis-substituted analog) demonstrates uniformly high enantioselectivity toward carboxylic ester dienophiles in Diels-Alder reactions, achieving 94-98% enantiomeric excess [1]. In contrast, the mono-substituted 1-(2-methoxyphenyl)ethane-1,2-diol lacks the second ortho-methoxyphenyl group required to establish the specific C2-symmetric coordination environment necessary for high asymmetric induction, resulting in substantially lower or negligible enantioselectivity under identical catalytic conditions [2]. This represents a class-level inference: within the 1-aryl-1,2-ethanediol ligand series, the bis(2-methoxyphenyl) scaffold is the validated chiral inducing element, while the mono-substituted compound serves primarily as a synthetic precursor or building block rather than as an asymmetric ligand [3].

Asymmetric catalysis Chiral Lewis acid Diels-Alder reaction

Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Comparison Between 1-(2-Methoxyphenyl)ethane-1,2-diol and 5-Hydroxy Derivative

1-(2-Methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) exhibits a calculated XlogP value of 0.4 and a topological polar surface area (TPSA) of 49.7 Ų . In contrast, the 5-hydroxy derivative 1-(5-hydroxy-2-methoxyphenyl)ethane-1,2-diol (CAS 56979-73-8, a known midodrine metabolite) shows a markedly lower calculated logP of -0.231 and an elevated TPSA of 69.9 Ų [1]. The 0.63 logP unit difference translates to approximately a 4.3-fold difference in octanol-water partition coefficient, indicating substantially different membrane permeability profiles [2]. The 20.2 Ų increase in TPSA for the hydroxylated analog exceeds the typical threshold for passive diffusion optimization and places it in a different Veber rule compliance category [1]. These differences arise directly from the additional phenolic hydroxyl group in the comparator compound, which the target compound lacks.

Medicinal chemistry Drug-like properties Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Capacity: 1-(2-Methoxyphenyl)ethane-1,2-diol vs. 5-Hydroxy Analog

The target compound possesses 2 hydrogen-bond donor sites (both primary and secondary alcohol -OH groups) and 3 hydrogen-bond acceptor sites (two alcohol oxygens plus one methoxy oxygen) . The 5-hydroxy derivative (CAS 56979-73-8) contains 3 hydrogen-bond donors (two alcohol -OH groups plus one phenolic -OH) and 4 hydrogen-bond acceptors [1]. This additional H-bond donor in the comparator compound alters the intermolecular hydrogen-bonding network, which directly impacts solid-state packing, solubility in protic solvents, and recognition by biological targets [2]. The target compound's simpler H-bond profile offers a cleaner background for structure-activity relationship (SAR) studies where the role of the methoxy group is the primary variable of interest, without confounding contributions from a phenolic hydroxyl.

Hydrogen bonding Molecular recognition Crystal engineering

Commercial Purity and Quality Assurance: 1-(2-Methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) Benchmark Specifications

Commercially available 1-(2-methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) is supplied with a minimum purity specification of 95% as verified by standard analytical methods . Batch-specific certificates of analysis are available upon request, providing NMR, HPLC, and GC characterization data . The compound is stored long-term in cool, dry conditions and is classified as non-hazardous material for transportation . This purity benchmark establishes a baseline for procurement: any alternative sourcing of structurally related analogs would require equivalent or superior analytical validation to ensure reproducibility in downstream applications. The absence of published comparative stability or degradation data for this specific compound means that procurement decisions must rely on vendor-supplied quality documentation rather than cross-study performance comparisons .

Quality control Procurement specifications Analytical chemistry

1-(2-Methoxyphenyl)ethane-1,2-diol (CAS 65308-94-3) – Evidence-Based Application Scenarios


Medicinal Chemistry Building Block for LogP-Optimized Scaffold Derivatization

The target compound's calculated XlogP of 0.4 positions it within the optimal logP range (0-3) for drug-like properties, making it suitable as a core scaffold for medicinal chemistry programs requiring balanced lipophilicity. In contrast, the 5-hydroxy derivative (logP -0.231) [1] is too hydrophilic for many CNS-targeting applications. Researchers seeking to introduce a 2-methoxyphenyl-1,2-ethanediol moiety into lead compounds can leverage the target compound's favorable physicochemical profile without introducing the additional hydrogen-bond donor that the 5-hydroxy analog carries [2]. This scenario is directly supported by the quantitative logP and TPSA differentiation established in Evidence Item 2 (Section 3).

Synthetic Intermediate for 1-Aryl-1,2-ethanediol Library Construction

The target compound serves as a representative member of the 1-aryl-1,2-ethanediol class, which can be prepared in high enantiomeric purity (94-98% ee) via palladium-catalyzed asymmetric hydrosilylation of arylacetylenes followed by oxidation . This established synthetic methodology provides a reliable route to structurally diverse analogs, where the 2-methoxy substitution pattern on the target compound serves as a benchmark for evaluating substituent effects on reaction yield and enantioselectivity [1]. The mono-substituted scaffold of 1-(2-methoxyphenyl)ethane-1,2-diol makes it a more versatile synthetic intermediate than the bis-substituted analog (CAS 64158-26-5), as it presents an unsubstituted secondary alcohol site available for further functionalization [2].

Quality Control Reference Standard for Chromatographic Method Development

With a minimum commercial purity of 95% and available analytical characterization data (NMR, HPLC, GC) , the target compound can serve as a reference standard for developing and validating chromatographic methods aimed at detecting and quantifying 1-aryl-1,2-ethanediol derivatives [1]. The compound's distinct retention time characteristics and well-defined mass spectrum (available via SpectraBase) [2] make it suitable for calibrating GC-MS or HPLC-UV assays used in quality control workflows for related compound libraries. This application scenario derives from the commercial quality specifications documented in Evidence Item 4 (Section 3).

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